4-Guanidinobenzoic acid hydrochloride
CAS No.: 42823-46-1
Cat. No.: VC20749399
Molecular Formula: C8H10ClN3O2
Molecular Weight: 215.64 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 42823-46-1 |
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Molecular Formula | C8H10ClN3O2 |
Molecular Weight | 215.64 g/mol |
IUPAC Name | 4-(diaminomethylideneamino)benzoic acid;hydron;chloride |
Standard InChI | InChI=1S/C8H9N3O2.ClH/c9-8(10)11-6-3-1-5(2-4-6)7(12)13;/h1-4H,(H,12,13)(H4,9,10,11);1H |
Standard InChI Key | YETFLAUJROGBMC-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1C(=O)O)N=C(N)N.Cl |
Canonical SMILES | [H+].C1=CC(=CC=C1C(=O)O)N=C(N)N.[Cl-] |
Chemical Identity and Structure
4-Guanidinobenzoic acid hydrochloride, also known as p-guanidinobenzoic acid hydrochloride, is characterized by the molecular formula C₈H₁₀ClN₃O₂ and a molecular weight of 215.637 g/mol . This compound represents the hydrochloride salt form of 4-guanidinobenzoic acid, enhancing its stability and solubility properties compared to the free base .
Chemical Identifiers
Identifier Type | Value |
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CAS Number | 42823-46-1 |
Molecular Formula | C₈H₁₀ClN₃O₂ |
Molecular Weight | 215.637 g/mol |
MDL Number | MFCD00040587 |
InChI Key | YETFLAUJROGBMC-UHFFFAOYSA-N |
IUPAC Name | 4-(diaminomethylideneamino)benzoic acid;hydrochloride |
SMILES Notation | C1=CC(=CC=C1C(=O)O)N=C(N)N.Cl |
Table 1: Chemical identifiers for 4-Guanidinobenzoic acid hydrochloride
Alternative Nomenclature
The compound is referenced in scientific literature under various synonyms, including:
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N-4-carboxyphenyl guanidine hydrochloride
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4-guanidinobenzoic acid HCl
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4-guanidino benzoic acid hydrochloride
Physical and Chemical Properties
Understanding the physical and chemical properties of 4-guanidinobenzoic acid hydrochloride is essential for proper handling, storage, and application in research settings.
Physical Appearance and Stability
4-Guanidinobenzoic acid hydrochloride appears as a white to off-white solid under standard laboratory conditions . The compound exhibits considerable thermal stability with a melting point of approximately 285°C, though decomposition occurs at this temperature .
Solubility Profile
The compound demonstrates varying solubility across different solvents, which has implications for experimental design and formulation strategies.
Solvent | Solubility |
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Water | Slightly soluble to soluble* |
DMSO | Slightly soluble |
Methanol | Slightly soluble |
Table 2: Solubility profile of 4-Guanidinobenzoic acid hydrochloride
*Note: Some conflicting information exists regarding water solubility, with some sources indicating slight solubility while others report it as soluble.
Synthesis Methods
The production of 4-guanidinobenzoic acid hydrochloride involves specific chemical processes that have been optimized for laboratory and industrial applications.
Chemical Synthesis Approach
A patented method for synthesizing p-guanidinobenzoic acid involves a multi-step process:
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Reaction mixture preparation: Combining isopropanol, p-aminobenzoic acid, and hydrochloric acid in a reaction vessel with heating and stirring to obtain a homogeneous mixture .
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Cyanamide addition: Dropwise addition of cyanamide solution to the mixture, followed by stirring and refluxing, then cooling to room temperature .
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pH adjustment: Addition of sodium hydroxide to neutralize the reaction mixture, followed by filtration, washing, and drying to obtain the crude product .
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Purification: Recrystallization of the crude product using ethanol and water, with subsequent filtration, washing, and drying to yield purified p-guanidinobenzoic acid .
The hydrochloride salt is typically formed by treating the purified compound with hydrochloric acid under controlled conditions.
Industrial Production Considerations
The synthesis method described above is noted to be suitable for large-scale production, making it industrially viable for commercial applications . The process demonstrates efficiency in terms of yield and purity, though specific optimization parameters may vary according to production requirements.
Research Applications
4-Guanidinobenzoic acid hydrochloride has demonstrated significant utility across multiple research disciplines, with applications ranging from fundamental biochemical studies to advanced pharmaceutical development.
Biochemical Research
The compound serves as a potent inhibitor of specific enzymes, making it an invaluable tool for investigating metabolic pathways and enzyme kinetics . Its guanidine functional group enables selective interactions with enzyme active sites, allowing researchers to elucidate biochemical mechanisms with precision.
Pharmaceutical Development
In drug formulation processes, 4-guanidinobenzoic acid hydrochloride has shown promise in the development of treatments for conditions including:
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Hypertension: The compound's ability to modulate nitric oxide levels makes it relevant for cardiovascular research .
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Diabetes: Its biochemical properties contribute to potential metabolic regulation mechanisms .
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Chronic inflammatory diseases: The compound's derivatives have applications in treating inflammatory conditions .
Diagnostic Applications
The compound has been explored in the development of diagnostic agents for medical imaging techniques . Its chemical properties enhance the visibility of tissues in various imaging modalities, potentially improving diagnostic accuracy and specificity.
Protein Interaction Studies
Researchers utilize 4-guanidinobenzoic acid hydrochloride to investigate protein-ligand interactions, which aids in understanding cellular processes and identifying potential therapeutic targets . These studies contribute to structure-based drug design and molecular modeling approaches.
Material Science Applications
In advanced materials research, the compound finds applications in creating functional materials such as:
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Hydrogels: Used in drug delivery systems for controlled release of therapeutic agents .
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Tissue engineering: Contributing to biocompatible scaffolds and matrices .
Specialized Research Applications
Additional specialized applications include:
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